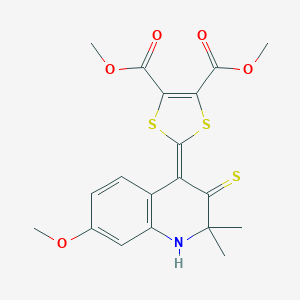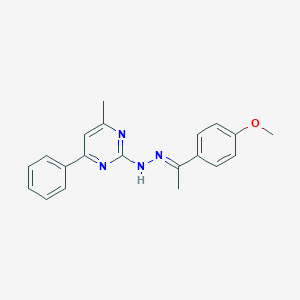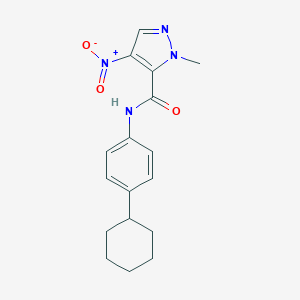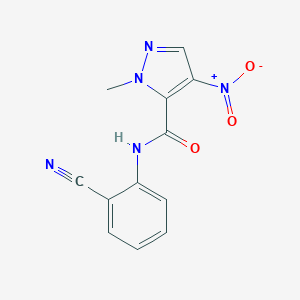
dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C19H19NO5S3 and its molecular weight is 437.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Applications and Analogues
Research on antioxidants similar to the query compound focuses on their efficacy in protecting valuable polyunsaturated fatty acids in fish meal, preventing spontaneous combustion due to the high degree of unsaturation of residual lipids in fish meals. Ethoxyquin (EQ) and its analogues, including methoxyquin, have been extensively studied for their antioxidant properties. These studies reveal that only specific analogues can compete with EQ in terms of efficacy and cost-effectiveness, highlighting the importance of molecular structure in antioxidant functionality. The conversion of EQ into potent antioxidants through oxidation in fish meal further underlines the role of structural analogues in enhancing antioxidant capacity (de Koning, 2002).
Organic Optoelectronics and OLEDs
The development of organic optoelectronics has benefited from the exploration of compounds with specific electronic structures, such as the BODIPY-based materials for OLED applications. The structural design and synthesis of these materials demonstrate the potential for 'metal-free' infrared emitters, highlighting the importance of the core structure in determining the electronic and photophysical properties of the materials. This research underlines the broader applicability of structurally unique compounds in developing advanced materials for electronic and photonic devices (Squeo & Pasini, 2020).
Pharmaceutical Impurities and Synthesis
In pharmaceutical research, the synthesis of complex molecules like omeprazole and the identification of pharmaceutical impurities in proton pump inhibitors are critical. This includes exploring novel synthesis methods and understanding the formation of various impurities, which is crucial for developing safer and more effective medications. The detailed study of pharmaceutical impurities and the synthesis process offers insights into the complexities of drug development and the importance of precise molecular modifications (Saini et al., 2019).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into valuable chemicals like furan derivatives showcases the application of specific catalysts and chemical processes to transform renewable resources into industrial chemicals. This research highlights the potential of biomass as an alternative feedstock for the chemical industry, emphasizing the role of molecular structures in facilitating efficient conversion processes (Chernyshev, Kravchenko, & Ananikov, 2017).
特性
IUPAC Name |
dimethyl 2-(7-methoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S3/c1-19(2)15(26)12(10-7-6-9(23-3)8-11(10)20-19)18-27-13(16(21)24-4)14(28-18)17(22)25-5/h6-8,20H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKADDHHXVDBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1)C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107383 |
Source


|
| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
296272-63-4 |
Source


|
| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296272-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethoxybenzaldehyde [2-(benzylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B416473.png)
![N-benzyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416474.png)
![2-(4-chlorophenyl)-4-({[4'-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B416475.png)


![3-Bromo-2-(morpholin-4-ylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B416480.png)
![N-benzyl-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416481.png)
![3,6-dibromo-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416482.png)
![Diethyl 5-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B416490.png)
![N-benzyl-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416491.png)
![Isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B416492.png)


